N-benzyl-3-(benzylamino)-4-hydroxybutanamide
Vue d'ensemble
Description
N-benzyl-3-(benzylamino)-4-hydroxybutanamide, also known as BBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Antimicrobial Properties
N-benzyl-3-(benzylamino)-4-hydroxybutanamide, as part of the 3-amino-4-hydroxybutanamides class, has been utilized for the synthesis of heterocyclic compounds, including oxazolidine structures, which are known for their antimicrobial properties. These compounds can act as prodrugs, undergoing lactonization in the organism, leading to biological effects. Studies have synthesized various derivatives of this compound, demonstrating their potential in antimicrobial applications (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).
GABA Uptake Inhibitors
Research has explored the synthesis of novel substituted 4-hydroxybutanamides, including N-benzyl-3-(benzylamino)-4-hydroxybutanamide, to study their impact on murine GABA transport proteins. These compounds have shown potential as GABA uptake inhibitors, which could be relevant for neurological disorders such as epilepsy, neuropathic pain, and depression. Specific derivatives have demonstrated slight subtype selectivity and potency in GABA transporter inhibition (Kulig et al., 2011).
Anticonvulsant and Antinociceptive Activities
Another significant application is in the development of tricyclic derivatives as inhibitors of GABA transporters. These compounds have shown promising results in treating neurological disorders due to their inhibitory potency toward GABA transporters. Research has identified specific derivatives with anticonvulsant, antinociceptive, and antidepressant activities, offering potential therapeutic benefits for conditions like epilepsy and neuropathic pain (Zaręba et al., 2021).
Antioxidant and Anti-aggregation Properties
Recent studies have synthesized derivatives of N-benzyl-3-(benzylamino)-4-hydroxybutanamide, focusing on their antioxidant and Aβ anti-aggregation capacities. These properties are vital in addressing oxidative stress-related pathologies, such as Alzheimer's disease. Compounds derived from this chemical have shown potent antioxidant effects and significant inhibition of Aβ1-40 self-aggregation (Benchekroun et al., 2019).
Antiarrhythmic Effects
The derivative TZ-50-2, a linear derivative of γ-aminobutyric acid which includes the N-benzyl-3-(benzylamino)-4-hydroxybutanamide structure, has demonstrated antiarrhythmic effects in neurogenic atrial fibrillation. This compound shows promise in cardiac applications, particularly in addressing arrhythmias induced by vagal innervation disturbances (Cherednik, Sheikh-Zade, Galenko-Yaróshevskii, & Uvarov, 2000).
Propriétés
IUPAC Name |
N-benzyl-3-(benzylamino)-4-hydroxybutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-17(19-12-15-7-3-1-4-8-15)11-18(22)20-13-16-9-5-2-6-10-16/h1-10,17,19,21H,11-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVMQZRTMSIEGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(benzylamino)-4-hydroxybutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.